4-[(4-Bromothiophen-3-yl)carbonyl]morpholine
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Overview
Description
4-[(4-Bromothiophen-3-yl)carbonyl]morpholine is an organic compound with the molecular formula C9H10BrNO2S It is a derivative of morpholine, a heterocyclic amine, and features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromothiophen-3-yl)carbonyl]morpholine typically involves the reaction of 4-bromothiophene-3-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromothiophen-3-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azido or thiol-substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Coupling: Products include biaryl compounds.
Scientific Research Applications
4-[(4-Bromothiophen-3-yl)carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 4-[(4-Bromothiophen-3-yl)carbonyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring may play a crucial role in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorothiophen-3-yl)carbonyl]morpholine
- 4-[(4-Fluorothiophen-3-yl)carbonyl]morpholine
- 4-[(4-Methylthiophen-3-yl)carbonyl]morpholine
Uniqueness
4-[(4-Bromothiophen-3-yl)carbonyl]morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
(4-bromothiophen-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-6-14-5-7(8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEZGOIISBBHCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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